molecular formula C21H20ClN5O2 B2835230 (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323706-34-8

(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2835230
CAS RN: 1323706-34-8
M. Wt: 409.87
InChI Key: JHJLAYQSUYNIFX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a cyclopentyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group. These groups are common in medicinal chemistry and are often found in drugs and other bioactive compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Potential : A series of compounds incorporating chlorophenyl and pyrimidin-yl groups have demonstrated significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives connected to oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have shown higher anticancer activity compared to reference drugs like doxorubicin. These compounds also exhibited substantial antimicrobial effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).

Drug Development and Molecular Docking

  • Solution Formulation for Poorly Soluble Compounds : Research has been conducted to improve the bioavailability of poorly soluble compounds through the development of suitable formulations. For example, a study on a compound with poor water solubility intended for arrhythmia treatment explored various formulation strategies to prevent or delay precipitation and enhance plasma exposure (Burton et al., 2012).

  • Molecular Docking Studies : Molecular docking studies of novel compounds, including those with chlorophenyl and pyrimidin-2-yl groups, against cancer cell lines and microbial strains have provided insights into the potential utilization of these compounds to overcome drug resistance. This includes the synthesis and docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, highlighting the role of molecular docking in drug development (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-16-6-4-15(5-7-16)21(8-1-2-9-21)20(28)27-12-14(13-27)19-25-18(26-29-19)17-23-10-3-11-24-17/h3-7,10-11,14H,1-2,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJLAYQSUYNIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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